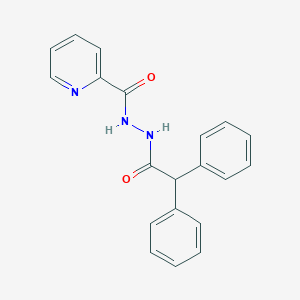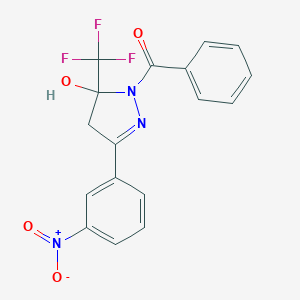
N/'-(2,2-Diphenylacetyl)pyridine-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N/'-(2,2-Diphenylacetyl)pyridine-2-carbohydrazide is a chemical compound known for its unique structure and properties. It is a derivative of pyridine-2-carbohydrazide, which has been studied for various applications in chemistry and biology. The compound’s structure includes a pyridine ring, a carbohydrazide group, and a diphenylacetyl moiety, making it a versatile molecule for different chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N/'-(2,2-Diphenylacetyl)pyridine-2-carbohydrazide typically involves the reaction of pyridine-2-carbohydrazide with 2,2-diphenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to improve efficiency and scalability.
化学反応の分析
Types of Reactions
N/'-(2,2-Diphenylacetyl)pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbohydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.
科学的研究の応用
N/'-(2,2-Diphenylacetyl)pyridine-2-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent. Its ability to inhibit the growth of pathogenic microorganisms makes it a promising candidate for further research.
作用機序
The mechanism of action of N/'-(2,2-Diphenylacetyl)pyridine-2-carbohydrazide involves its interaction with molecular targets in microorganisms. The compound is believed to inhibit key enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of cellular processes and ultimately cell death. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interfere with nucleic acid synthesis and protein function .
類似化合物との比較
N/'-(2,2-Diphenylacetyl)pyridine-2-carbohydrazide can be compared with other similar compounds, such as:
Pyridine-2-carbohydrazide: The parent compound, which has similar antimicrobial properties but may differ in potency and spectrum of activity.
N’-Butyrylpyridine-4-carbohydrazide: Another derivative with notable antimicrobial effects, particularly against multidrug-resistant strains.
Pyridine-2-carboxaldehyde derivatives: These compounds are often used in the synthesis of Schiff bases and coordination complexes, which have applications in catalysis and materials science.
This compound stands out due to its unique structure, which imparts specific chemical and biological properties that make it valuable for various applications.
特性
分子式 |
C20H17N3O2 |
|---|---|
分子量 |
331.4g/mol |
IUPAC名 |
N'-(2,2-diphenylacetyl)pyridine-2-carbohydrazide |
InChI |
InChI=1S/C20H17N3O2/c24-19(17-13-7-8-14-21-17)22-23-20(25)18(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,18H,(H,22,24)(H,23,25) |
InChIキー |
NZRSATICINEBKM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NNC(=O)C3=CC=CC=N3 |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NNC(=O)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B398737.png)
![2-BROMO-N-[3-(2-BROMOBENZAMIDO)PHENYL]BENZAMIDE](/img/structure/B398738.png)
![2-fluoro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B398739.png)


![2-fluoro-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B398747.png)


![5-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B398753.png)
![5-phenyl-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B398757.png)
![5-({[2-(diethylamino)ethyl]amino}methylene)-1-(2-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B398758.png)
![8-amino-3-benzyl-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B398760.png)
![8-(dimethylamino)benzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B398762.png)
![5-cyclohexyl-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B398763.png)
